2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves the condensation of 2,5-dichlorobenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Halogen substitution reactions can occur at the 2,5-dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl structure.
5-(2,5-Dichlorophenyl)-2-furoic acid: Another compound with a dichlorophenyl group, used in various chemical applications.
Uniqueness
2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its quinoline core, which imparts distinct biological activities not observed in other dichlorophenyl compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
90034-23-4 |
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Molecular Formula |
C16H9Cl2NO3 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO3/c17-9-2-3-12(18)10(6-9)14-7-15(20)11-5-8(16(21)22)1-4-13(11)19-14/h1-7H,(H,19,20)(H,21,22) |
InChI Key |
MZFVVNSSNVHOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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